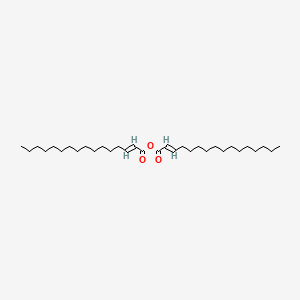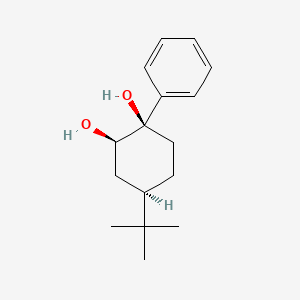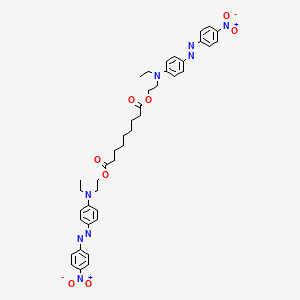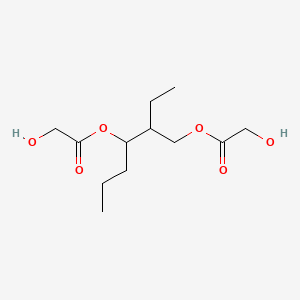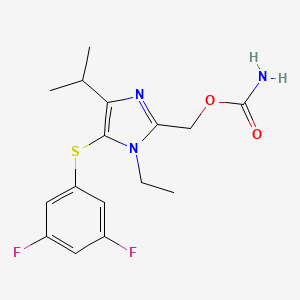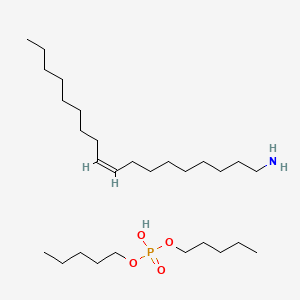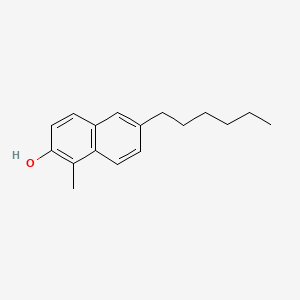
2-Naphthol, 6-hexyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 6-hexyl-1-methyl- is a derivative of 2-naphthol, a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . This compound is characterized by the presence of a hexyl group at the 6th position and a methyl group at the 1st position on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 6-hexyl-1-methyl- can be achieved through various organic transformations. One common method involves the alkylation of 2-naphthol with hexyl and methyl groups under specific conditions. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Industrial Production Methods: Industrial production of 2-naphthol typically involves a two-step process that begins with the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide . This method can be adapted for the production of 2-Naphthol, 6-hexyl-1-methyl- by introducing the appropriate alkylating agents.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthol, 6-hexyl-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and hydroxy derivatives .
Scientific Research Applications
2-Naphthol, 6-hexyl-1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthol, 6-hexyl-1-methyl- involves its interaction with specific molecular targets and pathways. The electron-rich aromatic framework allows it to participate in various biochemical reactions, leading to the formation of bioactive compounds. These interactions can modulate cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
2-Naphthol: A closely related compound with a hydroxyl group at the 2-position.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at the 1-position.
2-Naphthol, 6-hexyl-: A derivative with a hexyl group at the 6th position.
Uniqueness: 2-Naphthol, 6-hexyl-1-methyl- is unique due to the presence of both hexyl and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This structural modification allows for the synthesis of novel compounds with enhanced biological and industrial applications .
Properties
CAS No. |
17324-15-1 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
6-hexyl-1-methylnaphthalen-2-ol |
InChI |
InChI=1S/C17H22O/c1-3-4-5-6-7-14-8-10-16-13(2)17(18)11-9-15(16)12-14/h8-12,18H,3-7H2,1-2H3 |
InChI Key |
UWARPDDHXBUZGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


